molecular formula C11H14O2 B175477 3-Methyl-3-phenylbutanoic acid CAS No. 1010-48-6

3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477
CAS No.: 1010-48-6
M. Wt: 178.23 g/mol
InChI Key: JTZZMXVIHNHASS-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutanoic acid: is an organic compound with the molecular formula C11H14O2 . It is a derivative of butanoic acid, characterized by the presence of a methyl group and a phenyl group attached to the third carbon atom of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-phenylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of benzene with isobutyric acid derivatives under Friedel-Crafts conditions. The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Methyl-3-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    3-Phenylbutanoic acid: Similar structure but lacks the methyl group on the third carbon.

    3-Methylbutanoic acid: Similar structure but lacks the phenyl group.

    Phenylacetic acid: Contains a phenyl group but has a different carbon chain structure.

Uniqueness: 3-Methyl-3-phenylbutanoic acid is unique due to the presence of both a methyl group and a phenyl group on the third carbon atom, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-methyl-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZMXVIHNHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143622
Record name Benzenepropanoic acid, beta,beta-dimethyl- (9CI)
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-48-6
Record name 3-Methyl-3-phenylbutanoic acid
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Record name beta-Phenylisovaleric acid
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Record name 3-Phenylisopentanoic acid
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Record name 3-Methyl-3-phenylbutanoic acid
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Record name .BETA.-PHENYLISOVALERIC ACID
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Synthesis routes and methods I

Procedure details

Following a literature procedure, (Leffler, J. E.; Barbas, J. T. JACS. 1981, 103(26), 7768-7773), to a mixture of magnesium turnings (9.5 g) and neophyl chloride (7.5 mL) in tetrahydrofuran (100 mL) is added a spatula tip of iodine and 1,2-dibromoethane (1 mL). The mixture is heated gently with under a heat gun to initiate a vigorous reaction. A solution of neophyl chloride (57 mL) in tetrahydrofuran (360 mL) is added dropwise over the course of 90 minutes. Following completion of the addition, the reaction mixture is stirred for an additional five hours, then solid carbon dioxide (25 g) is added to the flask. After 10 minutes, the flask is transferred to a 40° C. water bath until all carbon dioxide had sublimed. The solvent is then removed under reduced pressure to afford the title compound (58 g, 81%) as a white paste. MS (ES+): (M+H)=178.8
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
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reactant
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100 mL
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0 (± 1) mol
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1 mL
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57 mL
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360 mL
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Reaction Step Three
Quantity
25 g
Type
reactant
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0 (± 1) mol
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Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of NaOH (47.2 g, 1.18 mole) in ice/H2O (270 g) maintained at 4°-5° C. was added Br2 (68.7 g, 0.43 mole) followed by 4-methyl-4-phenyl-2-pentanone (23.7 g, 0.135 mole). The reaction was stirred for 18 hours at room temperature. The crude reaction mixture was extracted with CCl4 (discarded), acidified to pH 1-2 with concentrated HCl solution and extracted with ethyl acetate. The combined organics were washed with saturated NaCl solution, dried over Na2SO4 and evaporated in vacuo to obtain 22.5 g of the title B compound as an off-white solid. This was used in the next step without further purification. MS: (M+NH4)+ @ 196.
Name
Quantity
47.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
270 g
Type
solvent
Reaction Step One
Name
Quantity
68.7 g
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reactant
Reaction Step Two
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23.7 g
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Magnesium (36.9 g, 1.52 mol, 50-150 mesh), neophylchloride (2.0 g, 0.01 mol) and tetrahydrofuran (40 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml) and tert.-butyl methyl ether (MTBE, 50 ml) was subsequently added while maintaining reflux. Neophylchloride (258 g, 1.53 mol) dissolved in MTBE (400 ml) was then added at 48° C. over a period of 5.5 h. After 1.7 h stirring at the same temperature, the reaction mixture was diluted with MTBE (500 ml). Dried CO2 was then introduced above the surface at a temperature of 35° C. (ice cooling) for 18 min and directly into the solution for 5 min. The mixture was then acidified with HCl 16% and the organic phase was extracted with NaOH 32% (160 ml). The alkaline solution was first washed with MTBE and then again acidified with HCl 16%. Extraction with MTBE and evaporation of the solvent gave 3-Methyl-3-phenyl-butanoic acid (247.2 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
2 g
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catalyst
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40 mL
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solvent
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0.2 mL
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258 g
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400 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

Magnesium (4,86 g, 0.2 mol, 50-150 mesh), neophylchloride (0.2 g) and tetrahydrofurane(10 ml) were placed in a flask under an atmosphere of argon. A Grignard reaction was then started with 1,2-dibromoethane (0.2 ml). Neophylchloride (35,47 g, 0.2 mol) dissolved in MTBE (50 ml) was then added at reflux over a period of 50 minutes. After stirring for 2½ h at the same temperature, the reaction mixture was diluted with MTBE and dried CO2 was introduced above the surface at a temperature of 35° C. (ice cooling). The mixture was then acidified with HCl and extracted with MTBE. GC revealed the presence of 2,5-dimethyl-2,5-diphenyl-hexane and phenylisobutyric in a ratio of 54:46.
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0.2 mol
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0.2 g
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Synthesis routes and methods V

Procedure details

While stirring powdery magnesium (9.56 g, 393 mmol) and iodine (one crumb) in tetrahydrofuran (10 ml), a solution of 1-chloro-2-methyl-2-phenylpropane (26.53 g, 157.3 mmol) and 1,2-dibromoethane (29.6 g, 157 mmol) in tetrahydrofuran (100 ml) was dropwise added at a rate permitting the reaction solution to gently reflux. After completion of the dropwise addition, the mixture was stirred at 60° C. for 4 hrs. The reaction solution was cooled to −78° C., and pulverized dry ice (50 g) was carefully added. After completion of the dropwise addition, the reaction solution was gradually warmed to room temperature with stirring. The reaction solution was diluted with water, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The solvent of the recovered organic layer was evaporated under reduced pressure. The obtained residue was mixed with sodium hydroxide (6 g) and water (200 ml). The obtained aqueous solution was washed with diethyl ether-hexane, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The recovered organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to give the objective substance.
Quantity
9.56 g
Type
reactant
Reaction Step One
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10 mL
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100 mL
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50 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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